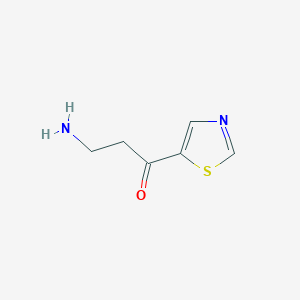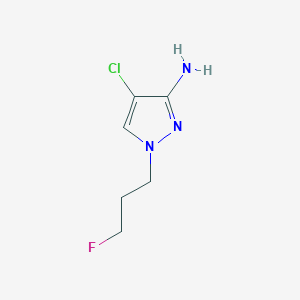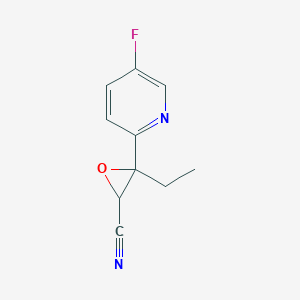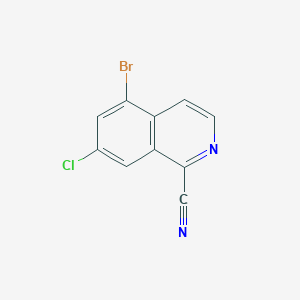
2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a heterocyclic aromatic compound that features a benzaldehyde moiety substituted with a fluorine atom and a thiazole ring. The presence of the thiazole ring, which is known for its diverse biological activities, makes this compound of significant interest in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process may include steps like halogenation, cyclization, and formylation under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzoic acid.
Reduction: 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to the biological activities associated with the thiazole ring.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is primarily related to its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in disease processes, making it a candidate for drug development .
Comparación Con Compuestos Similares
- 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzoic acid
- 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol
- 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzamide
Comparison: Compared to its similar compounds, 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific reactions like oxidation and reduction. This versatility makes it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H8FNOS |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H8FNOS/c1-7-5-11(15-13-7)8-3-2-4-10(12)9(8)6-14/h2-6H,1H3 |
Clave InChI |
SMKORBNVVRNOOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1)C2=C(C(=CC=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)

![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)



![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)





![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)
